REACTION_CXSMILES
|
[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.C(O)C.N>CO.[Ni]>[F:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(C#N)C=C2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
agitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
CUSTOM
|
Details
|
Purge the reaction vessel with nitrogen
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Vent the excess hydrogen from the vessel and purge the vessel with nitrogen
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the Raney® nickel
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=C(CN)C=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |